2'-(Diphenylphosphino)acetophenone
Overview
Description
2’-(Diphenylphosphino)acetophenone is an organophosphorus compound that features a phosphine group attached to an acetophenone backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, coordinating to metal centers through both the phosphorus and oxygen atoms. The unique combination of hard and soft donor properties makes it a versatile ligand in various catalytic and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diphenylphosphino)acetophenone typically involves the reaction of diphenylphosphine with acetophenone under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of diphenylphosphine with acetophenone in the presence of a palladium catalyst and a base such as triethylamine in a solvent like dichloromethane can yield the desired product .
Industrial Production Methods
Industrial production of 2’-(Diphenylphosphino)acetophenone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-(Diphenylphosphino)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives of acetophenone.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2’-(Diphenylphosphino)acetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2’-(Diphenylphosphino)acetophenone exerts its effects is primarily through its ability to coordinate to metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The oxygen atom can also coordinate to the metal, providing additional stability and reactivity. This dual coordination ability allows the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a similar backbone but lacking the phosphine group.
Diphenylphosphine: Contains the phosphine group but lacks the acetophenone moiety.
Bis(diphenylphosphino)acetophenone: A related compound with two phosphine groups attached to the acetophenone backbone.
Uniqueness
2’-(Diphenylphosphino)acetophenone is unique due to its combination of a phosphine group and an acetophenone moiety, allowing it to act as a versatile bidentate ligand. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
1-(2-diphenylphosphanylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDFFAGYXOYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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